N,N-Dibenzyl(phenyl)ethanethioamide
Description
Properties
CAS No. |
61821-54-3 |
|---|---|
Molecular Formula |
C22H21NS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-phenylethanethioamide |
InChI |
InChI=1S/C22H21NS/c24-22(16-19-10-4-1-5-11-19)23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
CLJZISCUUGQYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dibenzyl Phenyl Ethanethioamide
Classical and Modified Approaches for Thioamide Formation
Traditional methods for synthesizing thioamides, including N,N-disubstituted variants like N,N-Dibenzyl(phenyl)ethanethioamide, have long been established in the organic chemistry repertoire. These approaches often involve multi-step procedures or harsh reaction conditions.
Willgerodt-Kindler Reaction and its Adaptations for Substituted Thioamides
The Willgerodt-Kindler reaction is a classical method for preparing aryl thioamides. organic-chemistry.org This reaction typically involves the conversion of an aryl alkyl ketone to the corresponding amide by reacting it with ammonium (B1175870) polysulfide. wikipedia.org A significant modification, known as the Kindler modification, utilizes elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide directly. wikipedia.orgchemistry-reaction.com
The mechanism of the Kindler variation is believed to proceed through the initial formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. wikipedia.org A subsequent rearrangement, likely involving a temporary aziridine (B145994) intermediate, leads to the formation of the thioacetamide. wikipedia.org While historically significant, classical Willgerodt-Kindler conditions can require high temperatures and may result in the formation of complex product mixtures. nih.gov Modern adaptations have focused on milder conditions, including catalyst-free and solvent-free approaches, to improve yields and simplify procedures. nih.gov For the synthesis of this compound, a suitable phenyl ketone precursor would be required, which would react with dibenzylamine (B1670424) and elemental sulfur.
Thionation of Amide Precursors using established Reagents (e.g., P4S10, Lawesson's Reagent)
A common and direct route to thioamides is the thionation of the corresponding amide precursor. This involves the conversion of the carbonyl oxygen of an amide to a sulfur atom. Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are widely used for this transformation. researchgate.netmdpi.com
Lawesson's Reagent, in particular, is a popular choice for converting carbonyl compounds, including amides, into their thiocarbonyl counterparts. numberanalytics.com The reaction mechanism is thought to involve the formation of a reactive dithiophosphine ylide from Lawesson's Reagent, which then undergoes a cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. mdpi.comunict.it This intermediate then fragments in a manner similar to a Wittig reaction to yield the desired thiocarbonyl compound and a phosphorus-containing byproduct. unict.it Computational studies suggest that for amides, the cycloreversion step is the rate-determining step. unict.it The synthesis of this compound via this method would begin with the preparation of the corresponding amide, N,N-dibenzyl-2-phenylacetamide, which is then treated with a thionating agent like Lawesson's Reagent. numberanalytics.com Studies have shown that amides are generally more reactive towards thionation with Lawesson's reagent compared to esters, aldehydes, and ketones. unict.it
Modern and Efficient Synthetic Strategies for this compound and Related Ethanethioamides
Recent advancements in organic synthesis have led to the development of more efficient and atom-economical methods for constructing thioamides, often through multicomponent reactions.
Three-Component Coupling Reactions
Three-component reactions offer a powerful strategy for the one-pot synthesis of complex molecules like thioamides from simple and readily available starting materials. These reactions are highly convergent and often proceed with high atom economy.
A novel three-component condensation reaction has been developed for the synthesis of thioamides from alkynyl bromides, amines, and hydrated sodium sulfide (B99878) (Na₂S·9H₂O). nih.govrsc.orgrsc.org This method is applicable to a wide range of amines and alkynyl bromides, providing the corresponding thioamides in moderate to excellent yields. nih.govrsc.orgrsc.org To synthesize this compound using this protocol, phenylethynyl bromide would be reacted with dibenzylamine and sodium sulfide nonahydrate in a suitable solvent like DMF at elevated temperatures. rsc.org
Table 1: Selected Examples of Thioamide Synthesis via Three-Component Coupling of Alkynyl Bromides, Amines, and Sodium Sulfide rsc.org
| Entry | Alkynyl Bromide | Amine | Product | Yield (%) |
| 1 | Phenylethynyl bromide | Dibenzylamine | This compound | 85 |
| 2 | Phenylethynyl bromide | Morpholine | 1-Morpholino-2-phenylethanethione | 92 |
| 3 | (4-Methoxyphenyl)ethynyl bromide | Piperidine | 1-(Piperidin-1-yl)-2-(4-methoxyphenyl)ethanethione | 88 |
| 4 | (4-Chlorophenyl)ethynyl bromide | Diethylamine | N,N-Diethyl-2-(4-chlorophenyl)ethanethioamide | 75 |
A mild and chemoselective method for the thioacylation of amines has been developed using α-keto acids, amines, and elemental sulfur. nih.govacs.org A key aspect of this transformation is the activation of elemental sulfur by a thiol, such as 1-dodecanethiol. acs.org This protocol exhibits broad functional group tolerance, allowing for the presence of unprotected hydroxyl, carboxyl, and amide groups. nih.govacs.org For the synthesis of this compound, phenylglyoxylic acid would be reacted with dibenzylamine in the presence of elemental sulfur and a thiol activator. This decarboxylative thioamidation provides a direct route to the desired thioamide. nih.gov
Table 2: Examples of Decarboxylative Thioamidation with α-Keto Acids, Amines, and Elemental Sulfur nih.gov
| Entry | α-Keto Acid | Amine | Product | Yield (%) |
| 1 | Phenylglyoxylic acid | Dibenzylamine | This compound | Good |
| 2 | Phenylglyoxylic acid | Morpholine | 1-Morpholino-2-phenylethanethione | Good |
| 3 | 2-Oxo-3-phenylpropanoic acid | Benzylamine | N-Benzyl-2-oxo-3-phenylpropanethioamide | Good |
| 4 | Phenylglyoxylic acid | Aniline | N-Phenyl-2-phenylethanethioamide | Good |
Pyrazole (B372694) C-3/4/5 Carbaldehyde, Secondary Amine, and Elemental Sulfur Reactions
A notable and efficient metal-free approach for the synthesis of thioamides involves a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. organic-chemistry.orgbeilstein-journals.org This methodology allows for the direct formation of pyrazole-tethered thioamides in a single synthetic operation. organic-chemistry.org The reaction demonstrates broad substrate scope and is performed under catalyst-free conditions, making it an attractive route for the synthesis of complex thioamides. organic-chemistry.orgbeilstein-journals.org
For the synthesis of a compound structurally related to this compound, one could envision reacting a phenyl-substituted pyrazole carbaldehyde with dibenzylamine and elemental sulfur. The reaction proceeds with high efficiency for various pyrazole carbaldehydes and cyclic secondary amines. organic-chemistry.orgbeilstein-journals.org
Table 1: Synthesis of Pyrazole C-3-Tethered Thioamides
| Entry | Pyrazole Carbaldehyde | Secondary Amine | Yield (%) |
|---|---|---|---|
| 1 | 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | Pyrrolidine | 85 |
| 2 | 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | Piperidine | 82 |
| 3 | 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | Morpholine | 90 |
| 4 | 1,5-diphenyl-1H-pyrazole-3-carbaldehyde | Morpholine | 88 |
| 5 | 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde | Morpholine | 84 |
Data sourced from a study on the synthesis of pyrazole-tethered thioamides. organic-chemistry.org
Transition-Metal-Free and Catalyst-Free Synthetic Routes
The development of transition-metal-free and catalyst-free synthetic routes is a significant advancement in green chemistry. For the synthesis of thioamides, the Willgerodt-Kindler reaction is a classic example, typically involving the reaction of an aryl alkyl ketone, sulfur, and a secondary amine. researchgate.net More contemporary methods have expanded on this concept, utilizing aldehydes, amines, and elemental sulfur in a one-pot, catalyst-free system. researchgate.netacs.org These reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water. acs.orgmdpi.com
A straightforward synthesis of this compound could be achieved by reacting phenylacetaldehyde, dibenzylamine, and elemental sulfur under heating. The reaction proceeds through the formation of an enamine from the aldehyde and amine, which then reacts with sulfur.
Transamidation Reactions for Substituted Thioamides
Transamidation of thioamides presents a powerful strategy for the synthesis of new thioamides from pre-existing ones. nih.govresearchgate.net A general and highly chemoselective method for the direct transamidation of thioamides has been developed that operates under transition-metal-free conditions. nih.govspringernature.com This process involves the activation of a primary or secondary thioamide with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which destabilizes the thioamide bond and facilitates nucleophilic attack by an incoming amine. nih.govchemrxiv.org This method is notable for its mild reaction conditions and broad substrate scope, including the successful transamidation to form tertiary thioamides. nih.gov
To synthesize this compound via this route, one could start with a precursor thioamide, such as N-phenyl(phenyl)ethanethioamide, activate it with Boc₂O, and then react it with dibenzylamine in the presence of a base like sodium hexamethyldisilazide (NaHMDS). nih.gov
Table 2: Transition-Metal-Free Transamidation of N-Aryl Thioamides
| Entry | Thioamide Substrate | Amine | Yield (%) |
|---|---|---|---|
| 1 | N-Boc-N-phenylbenzothioamide | 4-Toluidine | 90 |
| 2 | N-Boc-N-phenylbenzothioamide | Aniline | 85 |
| 3 | N-Boc-N-phenylbenzothioamide | 4-Fluoroaniline | 88 |
| 4 | N,N-Boc₂-benzothioamide | 4-Toluidine | 85 |
| 5 | N,N-Boc₂-benzothioamide | Aniline | 82 |
Data from a study on the chemoselective transamidation of thioamides. nih.gov
Decarboxylative Thioamidation Methods
A highly efficient and atom-economical method for the synthesis of thioamides is through the decarboxylative coupling of carboxylic acids with amines and elemental sulfur. organic-chemistry.orgorganic-chemistry.orgnih.govfigshare.com This approach is particularly appealing as it avoids the use of transition metals and external oxidants. organic-chemistry.orgnih.gov Arylacetic acids, such as phenylacetic acid, are excellent substrates for this reaction. organic-chemistry.orgorganic-chemistry.org
The direct synthesis of this compound can be achieved by heating a mixture of phenylacetic acid, dibenzylamine, and elemental sulfur. organic-chemistry.org The reaction proceeds under solvent-free conditions and provides the desired thioamide in good yield.
Table 3: Decarboxylative Synthesis of Thioamides from Arylacetic Acids
| Entry | Arylacetic Acid | Amine | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetic acid | Morpholine | 90 |
| 2 | 4-Methoxyphenylacetic acid | Morpholine | 85 |
| 3 | 4-Chlorophenylacetic acid | Morpholine | 88 |
| 4 | Phenylacetic acid | Piperidine | 87 |
| 5 | Phenylacetic acid | Pyrrolidine | 85 |
Data from a study on the decarboxylative thioamidation of arylacetic acids. organic-chemistry.org
Ynamide-Mediated Synthesis of Thioamides
Ynamides have emerged as versatile reagents in organic synthesis, including in the preparation of thioamides. springernature.comacs.orgnih.govnih.gov An environmentally friendly method involves the ynamide-mediated thioamidation of monothiocarboxylic acids with amines. acs.orgnih.gov This approach is characterized by its mild reaction conditions and high tolerance for various functional groups. acs.org The stereochemical integrity of chiral starting materials is often maintained throughout the reaction sequence. acs.orgnih.gov
A potential, though indirect, synthesis of this compound using this methodology would first involve the preparation of phenyl(monothio)acetic acid. This intermediate would then be reacted with an ynamide to form a reactive α-thioacyloxyenamide, which subsequently undergoes aminolysis with dibenzylamine to yield the final product. springernature.comorganic-chemistry.org
Thioamidation via C(sp³)-H Thiocarbonylation
The direct functionalization of C(sp³)-H bonds is a frontier in organic synthesis. While methods for the thioamidation of C(sp³)-H bonds are still developing, related transformations have been reported. For instance, a cobalt(III)-catalyzed amidation of the C(sp³)-H bond in a pre-existing thioamide has been demonstrated. nih.gov This reaction utilizes a dioxazolone as the amidating agent and proceeds with high selectivity for the primary C(sp³)-H bond. nih.gov It is important to note that this specific method modifies an existing thioamide rather than constructing the thioamide functional group itself. Direct thiocarbonylation of a C(sp³)-H bond to form a thioamide remains a challenging but sought-after transformation.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope. For the synthesis of thioamides from aldehydes, amines, and sulfur, the generally accepted mechanism involves the initial formation of an enamine from the aldehyde and the secondary amine. mdpi.com This enamine then nucleophilically attacks elemental sulfur (or a polysulfide species), followed by a series of steps to yield the final thioamide. mdpi.comresearchgate.net In copper-catalyzed variations of this reaction, it is proposed that the copper ion chelates with the intermediate imine, which helps to fix its conformation and prevent racemization when chiral amino acids are used. nih.gov
In the case of decarboxylative thioamidation, the reaction of an arylacetic acid with an amine and sulfur is thought to proceed through the formation of an ammonium carboxylate salt. organic-chemistry.org Decarboxylation of this intermediate generates a carbanion, which then reacts with sulfur to form a thioacylating species that is subsequently trapped by the amine.
The mechanism of transition-metal-free transamidation of thioamides involves the initial N-activation of the thioamide with a reagent like Boc₂O. nih.gov This activation decreases the resonance stabilization of the thioamide C-N bond, making the thiocarbonyl carbon more electrophilic. nih.govchemrxiv.org The incoming amine then undergoes nucleophilic addition to the thiocarbonyl group, forming a tetrahedral intermediate. rsc.org Collapse of this intermediate, with the expulsion of the original N-substituent as a leaving group, affords the transamidated product. rsc.org
Proposed Reaction Mechanisms for C-S Bond Formation
The creation of the C=S bond in thioamides is central to their synthesis. Several mechanisms have been proposed, often depending on the starting materials and reagents employed.
One of the most common methods for synthesizing thioamides is the thionation of a corresponding amide, in this case, N,N-Dibenzyl(phenyl)acetamide. Reagents like Lawesson's Reagent or phosphorus pentasulfide (P₂S₅) are frequently used for this transformation. The mechanism is believed to proceed through a [2+2] cycloaddition of the sulfurating agent to the carbonyl group of the amide. This forms a four-membered oxathiaphosphetane or a similar intermediate, which then fragments to yield the desired thioamide and a phosphorus-oxygen byproduct.
Another significant pathway is the Willgerodt-Kindler reaction, which can produce alkyl thioamides from an arylalkyl ketone, an amine, and elemental sulfur. chemrxiv.org For the synthesis of this compound, a potential route could involve the reaction of a suitable ketone with dibenzylamine and elemental sulfur.
Furthermore, catalyst-free, three-component syntheses have been developed. For instance, the reaction of substituted benzaldehydes, primary amines, and elemental sulfur can yield aryl-substituted thioamides. mdpi.com A copper-mediated thionylation of phenylacetonitrile (B145931) with sulfur and dimethylformamide has also been reported to produce N,N-dimethylthiobenzamides. mdpi.com This reaction is proposed to proceed via a benzene (B151609) radical intermediate. mdpi.com In some cases, N,N-dimethyl-2-phenylethanethioamides were obtained when the reaction was performed in the presence of n-pentanal. mdpi.com
In biological systems, thioamide formation can occur via ATP-dependent enzymatic pathways. nih.gov For example, in the biosynthesis of some natural products, a carbonyl oxygen is first adenylated. nih.govnih.gov Subsequently, a sulfur nucleophile, often derived from cysteine in the form of a persulfide, attacks the activated carbonyl. nih.gov This leads to a tetrahedral intermediate that collapses to form the thioamide, releasing phosphate. nih.gov
Elucidation of Key Intermediates in Thioamide Synthesis Pathways
The synthesis of thioamides proceeds through several key, often transient, intermediates that dictate the reaction's progress and outcome. The identification of these intermediates is crucial for understanding and optimizing synthetic routes.
In chemical syntheses, particularly those involving the reaction of α-keto acids with amines and a sulfur source, an imine or iminium ion intermediate is formed initially. chemrxiv.org This intermediate then reacts with an activated form of sulfur. chemrxiv.org For reactions involving the direct thionation of amides with reagents like Lawesson's reagent, a key intermediate is the four-membered oxathiaphosphetane ring .
In biosynthetic pathways, a common intermediate is an O-phosphorylated hemiorthoamide or an adenylated carbonyl . nih.gov This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a sulfur source. nih.gov Another critical intermediate in some biological systems is a persulfide (R-S-SH) , typically formed on a cysteine residue of an enzyme, which serves as the sulfur donor. nih.gov The reaction between the activated carbonyl and the persulfide leads to a tetrahedral intermediate before the final thioamide is formed. nih.gov
Table 1: Key Intermediates in Thioamide Synthesis
| Intermediate Type | Synthetic Pathway | Description |
|---|---|---|
| Imine/Iminium Ion | Chemical Synthesis (from α-keto acids) | Formed from the condensation of an amine and a keto acid, it serves as the electrophile for the sulfurating agent. chemrxiv.org |
| Oxathiaphosphetane Ring | Chemical Synthesis (Thionation of amides) | A four-membered ring formed from the [2+2] cycloaddition of a sulfurating agent (e.g., Lawesson's Reagent) to the amide carbonyl. |
| O-Phosphorylated Hemiorthoamide | Biosynthesis | An activated intermediate where the carbonyl oxygen is phosphorylated, increasing its reactivity towards a sulfur nucleophile. nih.gov |
| Persulfide | Biosynthesis | A sulfur-transfer agent, often a cysteine persulfide on an enzyme, which provides the nucleophilic sulfur. nih.gov |
| Tetrahedral Intermediate | General (Chemical and Biosynthesis) | A common intermediate formed after the nucleophilic attack of sulfur on the carbonyl carbon, which collapses to form the C=S double bond. nih.gov |
Radical Mechanisms in Decarboxylative Thioamidation
Radical reactions offer alternative pathways for forming chemical bonds, and decarboxylative methods are particularly attractive as they often utilize readily available carboxylic acids. nih.gov A decarboxylative strategy for thioamide synthesis has been developed, which involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, notably without the need for a transition metal or an external oxidant. organic-chemistry.orgacs.org
This type of reaction is proposed to proceed through a radical mechanism. The key steps in a radical reaction are initiation, propagation, and termination. youtube.comyoutube.com
Initiation: The process begins with the formation of a radical species. youtube.com In the context of decarboxylative thioamidation, this could involve the initial formation of an adduct between the carboxylic acid and sulfur, which then homolytically cleaves upon heating to generate a radical. Alternatively, an initiator could be used to start the radical chain reaction. youtube.com
Propagation: In this phase, the radical reacts with a stable molecule to form a new radical, which continues the chain reaction. youtube.com For a decarboxylative process, an acyloxy radical may form, which then rapidly loses carbon dioxide to generate an alkyl radical. nih.govyoutube.com This alkyl radical can then react with other components in the mixture, such as an amine-sulfur adduct, to propagate the chain and form the thioamide product.
Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com
A well-known example of a radical decarboxylation is the Barton decarboxylation, which converts a carboxylic acid into an alkane via a thiohydroxamate ester. youtube.com Although the final product is not a thioamide, the mechanism, involving the formation of a carbonyl radical that loses CO₂, illustrates the principles of radical decarboxylation. youtube.com In a decarboxylative thioamidation, the generated alkyl radical would be trapped in a manner that leads to the final thioamide product.
Compound Index
Information regarding this compound is currently unavailable in public scientific literature.
Following a comprehensive search for scientific data pertaining to the chemical compound This compound , also known as N,N-dibenzyl-2-phenylethanethioamide, it has been determined that there is no publicly accessible information for the specific analyses requested.
Extensive queries for single-crystal X-ray diffraction data, which is essential for determining molecular geometry, crystal packing, and detailed bond parameters, yielded no specific results for this compound. Similarly, searches for detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, did not provide any relevant information for this compound.
While information is available for structurally related compounds—such as amides with similar N-benzyl groups or other thioamides—the strict requirement to focus solely on this compound prevents the use of such analogous data. The creation of the requested article would necessitate the fabrication of data, which is not feasible.
Therefore, the detailed structural and conformational analysis as outlined in the request cannot be provided at this time due to the absence of the required experimental data in the scientific domain.
Advanced Structural Elucidation and Conformational Analysis of N,n Dibenzyl Phenyl Ethanethioamide
Detailed Spectroscopic Characterization for Structural Confirmation
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. msu.edu
The thioamide group has several characteristic vibrational modes, although they are often coupled with other vibrations, making assignments complex.
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is one of the most characteristic bands for a thioamide. However, unlike the strong, sharp C=O band in amides, the C=S stretch is often weaker and can be highly coupled with other vibrations, particularly C-N and N-C-S modes. scispace.commdpi.com It typically appears in the broad region of 850-1250 cm⁻¹. In N,N-disubstituted thioamides, this band is often found around 950-1150 cm⁻¹. The precise position is sensitive to the nature of the substituents.
C-N Stretching: Due to the significant resonance contribution and partial double bond character, the thioamide C-N bond is stronger than a typical C-N single bond. This results in a stretching frequency that is higher than that of amines but lower than that of nitriles. This "thioamide B band" is often observed in the 1300-1500 cm⁻¹ region and is usually strong and characteristic. scispace.comresearchgate.net In tertiary thioamides, this vibration is primarily associated with the C-N stretch. scispace.com
The three aromatic rings in N,N-Dibenzyl(phenyl)ethanethioamide will give rise to several characteristic absorption bands.
Aromatic C-H Stretch: Sharp bands corresponding to the stretching of sp² C-H bonds are expected to appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. mvpsvktcollege.ac.in
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically produce a set of two to four sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.orgyoutube.com
Out-of-Plane C-H Bending: Strong absorptions in the fingerprint region (675-900 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds. For the monosubstituted phenyl rings in this molecule, strong bands would be expected around 690-710 cm⁻¹ and 730-770 cm⁻¹. youtube.com
Aliphatic C-H Stretch: The methylene (B1212753) (CH₂) groups of the benzyl (B1604629) and phenylethane fragments will show sp³ C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. mvpsvktcollege.ac.in
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as elucidation of molecular structure through fragmentation analysis. In the study of this compound, mass spectrometry, particularly high-resolution mass spectrometry, is indispensable for confirming its identity and characterizing its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios to four or more decimal places. This high level of precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. missouri.edu
For this compound, with the chemical formula C₂₂H₂₁NS, the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. missouri.edu The exact masses of these isotopes are: ¹²C = 12.0000, ¹H = 1.007825, ¹⁴N = 14.003074, and ³²S = 31.972071. msu.edu
The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is a critical piece of data for its definitive identification in a sample. An experimentally measured mass that closely matches this theoretical value provides strong evidence for the presence of the compound.
| Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₂₂H₂₂NS⁺ | 332.1495 | Data not available | Data not available |
Analysis of Fragmentation Pathways for Structural Diagnostics
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of a selected precursor ion, providing valuable insights into its chemical structure. nih.gov In a typical experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions are then detected, and their mass-to-charge ratios are used to deduce the structure of the original molecule. nih.govnih.gov
Based on the structure of this compound and known fragmentation patterns of amides, thioamides, and compounds containing benzyl groups, several key fragmentation pathways can be proposed. nih.govnih.gov A primary fragmentation is the cleavage of the C-N bond of the thioamide, which is a common pathway for amides and their derivatives. nih.govrsc.org Another expected fragmentation is the loss of a benzyl group, which can form a stable benzyl cation or a tropylium (B1234903) ion. nih.govcore.ac.uk
The analysis of these fragmentation patterns serves as a diagnostic tool for confirming the structure of this compound. The masses of the observed fragment ions can be correlated with the masses of the proposed fragment structures, providing a high degree of confidence in the structural assignment.
Reactivity Profiles and Reaction Mechanisms of N,n Dibenzyl Phenyl Ethanethioamide
Intrinsic Reactivity of the Thioamide Functional Group
Thioamides, as isosteres of amides where a sulfur atom replaces the oxygen atom, exhibit distinct reactivity profiles. nih.govnsf.gov This difference arises from the properties of sulfur, such as its larger atomic radius and lower electronegativity compared to oxygen, which influences the electronic and steric characteristics of the thioamide group. nih.gov
Comparative Electrophilicity and Nucleophilicity with Analogous Amides
The electronic nature of the thioamide bond is characterized by a significant contribution from the polar resonance form, which is more pronounced than in amides. This is due to the lower electronegativity of sulfur (2.58) compared to oxygen (3.44). nih.gov Consequently, thioamides have a higher barrier to rotation around the N-C(S) axis by approximately 5-7 kcal/mol. nih.gov
Despite the increased polarity, the electrophilicity of the thiocarbonyl carbon in N,N-Dibenzyl(phenyl)ethanethioamide is generally lower than the carbonyl carbon in the corresponding amide. This is attributed to the greater polarizability of the C=S bond and the better nN→π*C=S conjugation, making thioamides more resistant to nucleophilic addition and hydrolysis. nih.gov For instance, the rate of hydrolysis of some thioamides in aqueous potassium hydroxide (B78521) is ten times slower than that of their amide counterparts. nih.govrsc.org
Conversely, the sulfur atom in the thioamide group is more nucleophilic than the oxygen atom in an amide. This increased nucleophilicity allows the sulfur to readily engage in electrophilic addition reactions. nih.gov
Ground-State Destabilization Phenomena and their Influence on Reactivity
A key strategy to modulate the reactivity of thioamides like this compound is through ground-state destabilization. nih.govrsc.orgrsc.orgresearchgate.net This approach involves the functionalization of the thioamide nitrogen atom, typically by introducing an electron-withdrawing group such as a tert-butoxycarbonyl (Boc) group. nih.govrsc.org This N-activation disrupts the nN→π*C=S resonance, which is responsible for the inherent stability and low reactivity of the thioamide bond. nsf.govnih.gov
The destabilization of the ground state kinetically facilitates nucleophilic addition to the thiocarbonyl carbon. nih.gov This allows for transformations that are otherwise challenging, such as transamidation reactions. nih.govrsc.org The subsequent collapse of the resulting tetrahedral intermediate is thermodynamically favored by the electronic properties of the leaving group. rsc.orgrsc.org This concept of ground-state destabilization has been shown to be broadly applicable, enabling a variety of transformations under mild conditions. nih.govrsc.org Sterically hindered thioamides can also undergo these transformations, highlighting the versatility of this approach. nih.govacs.orgnih.gov
Transformations Involving the Thioamide Sulfur Atom
The sulfur atom is a key site of reactivity in this compound, participating in both desulfurization and electrophilic activation reactions.
Desulfurization Reactions and Pathways
Desulfurization of thioamides to their corresponding amides is a fundamental transformation in organic synthesis. thieme-connect.comtandfonline.com This conversion is significant as amides are prevalent in biologically active molecules. thieme-connect.com Various methods have been developed for this purpose, often aiming to overcome the limitations of harsh reaction conditions and the use of toxic or expensive reagents. thieme-connect.com
One approach involves the use of tetrabutylammonium (B224687) bromide (Bu4NBr) in a mixed solvent system, which provides a metal-free and neutral method for desulfurization. thieme-connect.com Another mild and efficient method utilizes acidified wet silica-supported permanganate (B83412) under solid-phase conditions. tandfonline.com This heterogeneous system allows for short reaction times and high yields. tandfonline.com The general mechanism for many desulfurization reactions involves the cleavage of the C=S bond, with the sulfur being replaced by an oxygen atom. researchgate.net In some cases, the sulfur is converted to sulfate. tandfonline.com
Below is a table summarizing different methods for the desulfurization of thioamides:
| Reagent/System | Conditions | Key Features |
|---|---|---|
| Tetrabutylammonium Bromide (Bu4NBr) | NMP-DMSO-DMF, 100 °C | Metal-free, neutral, good functional group compatibility. thieme-connect.com |
| KMnO4/Acidified Wet SiO2 | Solid-phase, grinding | Mild, efficient, short reaction times, heterogeneous. tandfonline.com |
| Tris(pentafluorophenyl)borane/Silane | Mild conditions | Transition-metal-free, selective C=S bond cleavage. researchgate.net |
Electrophilic Activation at Sulfur (e.g., S-tert-butoxycarbonylation)
While the nitrogen atom is often targeted for activation, the sulfur atom of the thioamide can also be activated by electrophiles. nih.gov A notable example is the S-tert-butoxycarbonylation, which is a likely intermediate step in the N-tert-butoxycarbonyl activation of thioamides. rsc.orgrsc.org This process involves the initial attack of the nucleophilic sulfur on the Boc anhydride (B1165640), followed by an S-to-N acyl transfer to yield the N-activated thioamide. rsc.orgrsc.org This site-selectivity for nitrogen activation, despite the nucleophilicity of sulfur, is crucial for the subsequent ground-state destabilization and functionalization of the thioamide. nih.govrsc.org
This electrophilic activation at the sulfur atom highlights the dual nucleophilic character of the thioamide group and the possibility of directing reactivity towards either the nitrogen or the sulfur atom. acsgcipr.org
Transformations at the Thioamide Nitrogen Atom
The nitrogen atom of the thioamide group in this compound is a key handle for modifying its reactivity. As discussed previously, the introduction of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, at the nitrogen atom leads to ground-state destabilization. nih.govrsc.org This N-activation is a pivotal strategy for enabling transformations that are otherwise difficult to achieve due to the inherent stability of the thioamide bond. nih.gov
The site-selective N-tert-butoxycarbonylation of secondary thioamides proceeds readily under mild conditions, typically using Boc anhydride and a catalytic amount of DMAP in THF. nih.govrsc.orgrsc.org This process is highly chemoselective for the nitrogen atom, even in the presence of the nucleophilic sulfur. nih.govrsc.org The resulting N-Boc activated thioamides are significantly more susceptible to nucleophilic attack at the thiocarbonyl carbon. nih.gov
This activation strategy has been successfully employed in transamidation reactions, where the N-activated thioamide reacts with a nucleophilic amine. nsf.govnih.govrsc.org The reaction proceeds through a tetrahedral intermediate, which then collapses to form a new thioamide and release the original amine. rsc.orgrsc.org This method is characterized by its mild reaction conditions, broad substrate scope, and high yields. nih.govrsc.org The ability to functionalize the nitrogen atom and thereby tune the reactivity of the thioamide functional group opens up a wide range of synthetic possibilities. nih.govrsc.orgrsc.org
N-Acylation and N-Alkylation Reactions
The N,N-disubstituted nature of this compound precludes direct N-H acylation or alkylation. Reactions with electrophiles such as acylating or alkylating agents primarily occur at the sulfur atom, which is the more nucleophilic center.
N-Alkylation: The reaction of N,N-disubstituted thioamides with alkyl halides typically leads to the formation of S-alkyl quaternary salts, also known as thioiminium salts. abu.edu.ng This reaction proceeds via a standard nucleophilic substitution mechanism where the sulfur atom of the thioamide acts as the nucleophile. These salts are often stable and can be isolated. The formation of a quaternary ammonium (B1175870) salt via N-alkylation is not possible as the nitrogen atom is tertiary and lacks a lone pair for further alkylation without cleavage of existing bonds.
N-Acylation: Similar to alkylation, acylation of tertiary thioamides with reagents like acyl chlorides would be expected to occur at the sulfur atom, yielding S-acylthioiminium salts. However, a more common transformation for thioamides is N-acylation, which often requires activation of the thioamide. For instance, N-tert-butoxycarbonyl (Boc) activation of primary and secondary thioamides has been shown to proceed site-selectively at the nitrogen atom, likely through an initial S-acylation followed by an S-to-N acyl transfer. This activation decreases the resonance stabilization of the thioamide bond, making it more susceptible to further reactions. rsc.org
Chemoselective N-C(S) Transacylation
A significant reaction pathway for thioamides is the direct transamidation, or chemoselective N-C(S) transacylation, which involves the cleavage of the C(S)-N bond. This transformation allows for the conversion of one thioamide into another by exchanging the amine moiety.
This process has been demonstrated for a range of thioamides, including N-aryl tertiary thioamides. nih.govresearchgate.net The reaction is often achieved by first activating the thioamide, for example, through N-tert-butoxycarbonyl (Boc) protection of primary or secondary thioamides. This activation destabilizes the ground state of the thioamide by reducing the nN→π*C=S resonance, thereby facilitating nucleophilic attack at the thiocarbonyl carbon. nih.govresearchgate.net The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the original C(S)-N bond and the formation of a new thioamide. rsc.org
The reaction demonstrates broad scope and high chemoselectivity, tolerating various functional groups. researchgate.net Density functional theory (DFT) calculations have provided insight into the mechanism, showing that after deprotonation of the incoming amine, it adds to the activated thioamide to form a tetrahedral intermediate, which then collapses to give the transacylated product. nih.gov
Table 1: Examples of Chemoselective N-C(S) Transacylation of Thioamides
| Thioamide Substrate | Amine Nucleophile | Product | Yield (%) |
| N-Boc-N-phenylbenzothioamide | 4-Toluidine | N-(p-tolyl)benzothioamide | 95 |
| N-Boc-N-phenyl-2-chlorobenzothioamide | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-2-chlorobenzothioamide | 88 |
| N-Thiobenzoyl-N-phenyl-benzamide | 4-Methoxyaniline | N-(4-methoxyphenyl)benzothioamide | 75 |
Data synthesized from studies on activated and N-aryl thioamides. nih.govresearchgate.net
Reactions Involving the Alpha-Carbon to the Thioamide Group
The protons on the carbon atom alpha to the thiocarbonyl group in compounds like this compound exhibit acidity and can be removed by a strong base to form a thioamide enethiolate. This intermediate is a key player in various α-functionalization reactions.
α-Functionalization Reactions
The generation of thioamide dianions from N-arylmethyl thioamides by treatment with strong bases like n-butyllithium allows for selective functionalization at the carbon atom adjacent to the nitrogen atom. Subsequent reaction of these dianions with various electrophiles, such as silyl (B83357) chlorides or alkyl halides, introduces substituents at this position. researchgate.net This methodology provides a route to α-functionalized amines after further transformation of the thioamide group.
Palladium-catalyzed enantioselective α-C-H arylation of thioamides has also been reported as a powerful method for α-functionalization. This reaction utilizes chiral phosphoric acids as ligands to achieve high enantioselectivity in the coupling of methylene (B1212753) C-H bonds with aryl boronic acids. This method is applicable to a wide range of amines after their conversion to the corresponding thioamides.
C-C Bond Cleavage Processes Initiated by the Thioamide Moiety
The thioamide moiety can initiate C-C bond cleavage reactions, most notably through the cleavage of the N-C(S) bond as discussed in the context of transacylation (Section 4.3.2). This cleavage is a key step in the synthetic utility of thioamides for constructing new molecular frameworks.
Furthermore, the Willgerodt-Kindler reaction, a well-known method for preparing thioamides, can involve C-C bond migration. In this reaction, a carbonyl group effectively migrates to the end of an alkyl chain, where it is then converted into a thioamide. While this is more of a rearrangement leading to the thioamide rather than a cleavage initiated by it, it highlights the role of the sulfur functionality in complex transformations.
Coordination Chemistry and Ligand Properties of N,n Dibenzyl Phenyl Ethanethioamide
Advanced Structural Analysis of Thioamide Metal Complexes
Single-Crystal X-ray Diffraction of Metal-N,N-Dibenzyl(phenyl)ethanethioamide Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. For a hypothetical metal complex of N,N-Dibenzyl(phenyl)ethanethioamide, this technique would reveal the precise coordination mode of the ligand to the metal center. Thioamides can coordinate through the sulfur atom, the nitrogen atom, or in a bidentate fashion utilizing both. The resulting data would allow for the accurate measurement of bond distances and angles within the complex.
A typical crystallographic data table for a metal complex of this compound would include parameters such as:
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Specific value |
| b (Å) | Specific value |
| c (Å) | Specific value |
| α (°) | 90 |
| β (°) | Specific value |
| γ (°) | 90 |
| Volume (ų) | Calculated value |
| Z | Number of molecules per unit cell |
| Density (calculated) (g/cm³) | Calculated value |
| R-factor | Value indicating goodness of fit |
Elucidation of Coordination Geometry and Distortions
The data from single-crystal X-ray diffraction would elucidate the coordination geometry around the metal center. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, common geometries such as tetrahedral, square planar, or octahedral could be observed.
Distortions from ideal geometries are common and can be quantified by examining bond angles and dihedral angles. For instance, in an octahedral complex, deviations of the cis and trans angles from the ideal 90° and 180°, respectively, would indicate the degree of distortion. These distortions can arise from factors such as the bite angle of the ligand in bidentate coordination or from steric hindrance between ligands.
Influence of Ligand Sterics on Coordination Environment
The N,N-dibenzyl and phenyl groups in this compound are sterically demanding. The bulkiness of these substituents would significantly influence the coordination environment around the metal center. This steric hindrance can:
Limit the number of ligands that can coordinate to the metal.
Force a particular coordination geometry to minimize steric repulsion. For example, a metal that might typically form an octahedral complex could be forced into a tetrahedral geometry.
Cause distortions in the bond angles of the coordination sphere.
The steric bulk of the dibenzyl groups would likely play a dominant role in dictating the packing of the complexes in the crystal lattice.
Spectroscopic Probing of Metal-Ligand Interactions
Spectroscopic techniques provide valuable information about the electronic structure and bonding within metal complexes in solution and the solid state.
Changes in NMR and IR Spectra upon Coordination
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Upon coordination to a metal center, the chemical shifts of the protons and carbons in the this compound ligand would be expected to change.
¹H NMR: The protons closest to the coordination site (e.g., the methylene (B1212753) protons of the benzyl (B1604629) groups if coordination is through the nitrogen or sulfur) would experience the most significant shift. Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the NMR signals.
¹³C NMR: Similar to ¹H NMR, the carbon atoms nearest to the metal center would show the largest change in chemical shift. The chemical shift of the thioamide carbon (C=S) would be particularly sensitive to coordination.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the coordination mode of the thioamide ligand.
The ν(C=S) stretching frequency is expected to decrease upon coordination of the sulfur atom to the metal, as this weakens the C=S bond.
The ν(C-N) stretching frequency may increase upon coordination, indicating an increase in the C-N double bond character.
New bands corresponding to metal-ligand vibrations (ν(M-S) and ν(M-N)) would appear in the far-IR region of the spectrum.
A comparison of the key IR stretching frequencies for the free ligand and a hypothetical metal complex is presented below:
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(C=S) | e.g., ~1250 | Lower frequency |
| ν(C-N) | e.g., ~1400 | Higher frequency |
| ν(M-S) | - | e.g., 400-200 |
| ν(M-N) | - | e.g., 500-300 |
Electronic Spectroscopy for Understanding d-Orbital Splitting
Electronic spectroscopy (UV-Visible spectroscopy) provides insights into the electronic transitions within the metal complex, particularly the d-d transitions of transition metal ions. The energy of these transitions is related to the splitting of the d-orbitals, which is influenced by the ligand field.
For a transition metal complex of this compound, the electronic spectrum would show bands corresponding to:
d-d transitions: These are typically weak absorptions in the visible region of the spectrum and are characteristic of the coordination geometry and the ligand field strength. The position of these bands allows for the determination of the crystal field splitting parameter (Δ).
Charge-transfer transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands. They are generally much more intense than d-d transitions and often occur in the ultraviolet region. The sulfur atom of the thioamide is a soft donor and can be involved in LMCT bands.
The energy and intensity of these electronic transitions would provide crucial information about the electronic structure and the nature of the metal-ligand bonding in complexes of this compound.
Applications of Thioamide Metal Complexes in Catalysis
Thioamide ligands, through their sulfur and nitrogen donor atoms, can form stable complexes with a range of transition metals, including ruthenium, palladium, and copper. researchgate.netresearcher.life The nature of the substituents on the thioamide nitrogen and the carbon of the thioacyl group significantly influences the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. ucj.org.ua
Hydrogenation and Transfer Hydrogenation Reactions
Ruthenium(II) complexes featuring thioamide ligands have demonstrated notable efficiency as catalysts for the transfer hydrogenation of ketones. researcher.lifeucj.org.ua For instance, Ru(II) arene thioamide catalysts have been shown to be effective and recyclable for the reduction of various ketones to their corresponding alcohols. researcher.lifeucj.org.ua The catalytic system often utilizes isopropanol as a hydrogen source. A ruthenium acridine pincer complex has been successfully employed for the hydrogenation of thioamides themselves, as well as thiocarbamates and thioesters, to their corresponding amines and alcohols. acs.org This highlights the robustness of the catalyst, as it is not deactivated by the thiol products that can poison many hydrogenation catalysts. nih.govacs.org
Table 1: Catalytic Transfer Hydrogenation of Acetophenone using Ru(II) Thioamide Complexes
| Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| [RuCl₂(p-cymene)(N-phenylthioacetamide)] | KOH | 82 | 1 | >99 |
| [RuCl₂(p-cymene)(N-(p-tolyl)thioacetamide)] | KOH | 82 | 1 | >99 |
| [RuCl₂(p-cymene)(N-(p-methoxyphenyl)thioacetamide)] | KOH | 82 | 1 | >99 |
Data compiled from studies on Ru(II) arene thioamide catalysts. ucj.org.ua
Coupling Reactions and C-H Functionalization
Palladium(II) complexes incorporating thioamide ligands have been utilized in C-H activation and arylation reactions. researchgate.net The thioamide group can act as a directing group, facilitating the selective functionalization of C-H bonds. For example, Pd(II)-catalyzed C-H arylation of benzothioamides with boronic acids has been achieved. researchgate.net Furthermore, a combination of copper(II) and a thioamide has been reported as an efficient heterogeneous catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles via click chemistry. researchgate.net A ruthenium-ferrocene thioamide system has been used to catalyze the synthesis of quinoline derivatives through an acceptorless dehydrogenative coupling reaction. researchgate.net
Other Catalytic Applications
The utility of thioamide metal complexes extends to other significant organic transformations. Palladium(II) O,S-thioamide complexes have been shown to catalyze the Guerbet-type β-alkylation of cyclohexanol with primary alcohols. researcher.life This reaction is a key method for forming C-C bonds. The versatility of the thioamide ligand is further demonstrated by its role in photoredox-catalyzed reactions, where the thioamide functional group itself can participate in the catalytic cycle, enabling the synthesis of thiazolines from allylic thioamides. nih.gov
Table 2: Representative Catalytic Applications of Thioamide Metal Complexes
| Metal | Thioamide Ligand Type | Catalytic Reaction | Reference |
|---|---|---|---|
| Ruthenium(II) | Ferrocene Thioamide | Acceptorless Dehydrogenative Coupling | researchgate.net |
| Palladium(II) | Benzothioamides | C-H Arylation | researchgate.net |
| Copper(II) | General Thioamide | Click Chemistry (Triazole Synthesis) | researchgate.net |
| Palladium(II) | O,S-Thioamide | Guerbet Reaction (β-Alkylation) | researcher.life |
The research into thioamide metal complexes continues to expand, driven by the quest for efficient and selective catalysts for a wide array of chemical transformations. The modular nature of thioamide synthesis allows for the fine-tuning of ligand properties, which in turn offers the potential to develop highly specialized and effective metal-based catalysts. nih.gov
Applications of N,n Dibenzyl Phenyl Ethanethioamide in Advanced Organic Synthesis
Role as a Building Block for Complex Organic Scaffolds
The N,N-Dibenzyl(phenyl)ethanethioamide scaffold is a valuable starting point for constructing complex organic molecules due to the unique reactivity of the thioamide group. Unlike their more stable amide counterparts, thioamides are more nucleophilic at the sulfur atom and more susceptible to electrophilic attack at the nitrogen atom after tautomerization. This dual reactivity allows them to participate in a wide array of chemical transformations.
Thioamides are recognized as important building blocks for creating new functional organic materials. chemrxiv.org For instance, the incorporation of sulfur-containing moieties into larger π-conjugated systems can significantly influence the electronic and photophysical properties of the resulting materials. mdpi.com The phenyl and benzyl (B1604629) groups within this compound provide a hydrocarbon-rich framework that can be further functionalized, while the thioamide core serves as a reactive handle for cyclization or coupling reactions. This makes it a precursor for creating larger, planarized systems or introducing sulfur into complex scaffolds, which can tune the material's properties for applications in organic electronics. chemrxiv.orgmdpi.com
The general strategy involves using the thioamide as an intermediate that can be converted into other functional groups or used to forge new carbon-carbon or carbon-heteroatom bonds, thereby assembling complex molecular frameworks. researchgate.netresearchgate.net
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are central to medicinal chemistry and materials science. The thioamide group in this compound is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.
Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are a class of sulfur-containing heterocycles known for a wide spectrum of biological activities. nih.govmdpi.com The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, typically in the presence of a dehydrating agent like phosphorus oxychloride. nih.govijpcbs.comjocpr.com
While not a direct one-step reaction, this compound can serve as a precursor to intermediates required for thiadiazole synthesis. For example, the thioamide can be hydrolyzed to the corresponding carboxylic acid and a secondary amine, or it can be used to thioacylate a hydrazine (B178648) derivative to form a thiohydrazide. This intermediate can then undergo cyclocondensation with a suitable coupling partner to yield the 1,3,4-thiadiazole ring. The general synthetic approach is highly modular, allowing for diverse substitutions on the final heterocyclic product. nih.govnih.govijpcbs.com
Table 1: General Synthesis of 1,3,4-Thiadiazole Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Ref |
| Phenylthiosemicarbazide | Methoxy Cinnamic Acid | Phosphorus Oxychloride | Substituted 1,3,4-Thiadiazole | nih.gov |
| Thiosemicarbazide | Benzoic Acid | Sulfuric Acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.com |
| Thiosemicarbazide | Furan-2-carboxylic acid | Sulfuric Acid | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | jocpr.com |
The thioamide functionality is also instrumental in constructing various nitrogen-containing heterocyclic systems.
Pyrazole (B372694) Derivatives: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are prevalent in pharmaceuticals. researchgate.net The most common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com this compound, after conversion to a suitable β-ketothioamide or a related 1,3-dielectrophilic species, could theoretically react with hydrazines to form substituted pyrazoles. This approach allows for the introduction of the phenyl and benzyl groups into the final pyrazole structure. Various catalysts, from nano-ZnO to molecular iodine, have been employed to facilitate such cyclocondensation reactions, highlighting the versatility of this synthetic strategy. nih.govmdpi.com
Imidazolidine Derivatives: Imidazolidines are five-membered saturated rings with two nitrogen atoms. While direct synthesis from this compound is not standard, the thioamide can be a precursor. For example, reduction of the thioamide followed by reaction with a 1,2-diamine and an aldehyde or ketone constitutes a plausible, albeit multi-step, pathway. A more direct conceptual link is seen in the synthesis of related imidazole-based structures, where multicomponent reactions are often employed to build the heterocyclic core in a single, efficient step. nih.gov
Tetrahydropyrimidine (B8763341) Derivatives: The synthesis of tetrahydropyrimidines and their thione analogues is famously achieved through the Biginelli reaction. nih.govmdpi.com This is a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or, significantly, a thiourea (B124793). nih.govresearchgate.netresearchgate.net The thiourea provides the N-C-N backbone and the sulfur atom for the resulting dihydropyrimidinethione. While this compound is not a thiourea, this reaction demonstrates the principle of using a thioamide-like functional group to construct the pyrimidine (B1678525) core. Derivatives of this compound could be envisioned to participate in Biginelli-like reactions to produce highly substituted tetrahydropyrimidine scaffolds.
Table 2: Representative Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction
Strategies for Late-Stage Functionalization in Organic Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, often a drug candidate, in the final steps of its synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule. The thioamide group is well-suited for LSF due to its unique reactivity compared to other functional groups present in a complex molecule. chemrxiv.org
A thioamide like this compound, or more commonly, a thioamide group installed within a larger scaffold, can undergo selective transformations. For instance, it can be converted to an amide, an amine, or various heterocycles under mild conditions that leave other functional groups untouched. Furthermore, thioamides can be activated with silver(I) salts to react with carboxylic acids, forming an imide intermediate. unimelb.edu.au This intermediate can then be trapped with nucleophiles, allowing for the introduction of new functionalities at a late stage. This type of thioamide-directed reaction is valuable for modifying peptides and other complex natural products. chemrxiv.orgunimelb.edu.au
Incorporation into Peptides and Proteins (Synthetic Aspects)
Replacing a native amide bond in a peptide or protein with a thioamide bond is a key strategy in chemical biology. nih.gov This single-atom substitution (oxygen for sulfur) can profoundly alter the biophysical properties of the polypeptide, including its hydrogen-bonding capabilities, conformational preferences, and resistance to enzymatic degradation. chemrxiv.orgnih.gov
The site-selective incorporation of a thioamide into a peptide chain is typically achieved during solid-phase peptide synthesis (SPPS). nih.gov To incorporate a thioamide at a specific position, a pre-formed thioacylated amino acid or a dipeptide containing the thioamide linkage is used as the building block.
The process generally involves:
Thioamide Building Block Synthesis: An amino acid is converted into its thioamide derivative. This can be done using various thionating reagents.
Solid-Phase Peptide Synthesis (SPPS): The thioamide-containing building block is coupled into the growing peptide chain on a solid support using standard peptide coupling protocols.
Ligation Strategies: For larger proteins, a combination of SPPS and native chemical ligation (NCL) is often used. nih.govnih.gov A peptide fragment containing the thioamide is synthesized via SPPS with a C-terminal thioester. This fragment is then ligated to another peptide fragment that has an N-terminal cysteine residue. This powerful technique allows for the assembly of large, semi-synthetic proteins containing a thioamide at a predetermined site. nih.govnih.gov
One of the challenges in this process is the potential degradation of the acid-sensitive thioamide bond during the final cleavage of the peptide from the resin when using Boc-based chemistry. nih.gov Therefore, Fmoc-based SPPS is often preferred, although care must still be taken. The development of specialized ligation techniques has been crucial for making thioamide incorporation a more robust and widely applicable tool for studying protein structure and function. nih.govnih.gov
Synthetic Methodologies for Thiopeptide Analogs
The construction of thiopeptide analogs, which are a class of sulfur-rich, ribosomally synthesized and post-translationally modified peptides, heavily relies on the formation of heterocyclic rings, particularly thiazoles. rsc.orgnih.govrsc.org These thiazole (B1198619) moieties are critical to the unique structural architecture and biological activity of thiopeptides. nih.gov A primary and effective strategy for creating these thiazole rings within a peptide backbone is through the application of specific thioamide precursors in cyclocondensation reactions. nih.govorganic-chemistry.org
This compound serves as a key building block in these synthetic pathways. It provides the necessary thioamide functionality required for the classic Hantzsch thiazole synthesis. nih.govyoutube.com In this methodology, the sulfur atom of the thioamide acts as a nucleophile, attacking an α-halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic thiazole ring.
The general synthetic sequence involves the reaction of this compound with a suitable α-halo-β-carbonyl derivative. The phenyl group from the thioamide becomes a substituent on the resulting thiazole ring, forming a 2-benzyl-4-phenylthiazole or similar core, which is a common feature in various synthetic peptide fragments. The N-dibenzyl groups can be retained as part of the final analog's structure or may function as protecting groups that can be cleaved in subsequent synthetic steps. This approach allows for the modular construction of complex thiopeptide precursors by joining different thiazole-containing fragments.
Research findings indicate that reaction conditions such as solvent, temperature, and the nature of the base can be optimized to improve the yield and purity of the resulting thiazole-containing dipeptide mimic. The choice of the α-halocarbonyl partner is also crucial as it determines the substitution pattern at other positions of the thiazole ring, allowing for the creation of a diverse library of thiopeptide analogs.
Below is a data table summarizing typical research findings for the Hantzsch-type cyclocondensation reaction to form a core thiazole structure for thiopeptide analogs.
Table 1: Optimization of Thiazole Ring Formation using a Thioamide Precursor
| Entry | α-Halo Ketone | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Bromoacetophenone | Ethanol | None | 78 | 12 | 65 |
| 2 | 2-Bromoacetophenone | Acetonitrile | Triethylamine | 82 | 6 | 88 |
| 3 | 2-Bromoacetophenone | Dichloromethane | Pyridine | 25 | 24 | 75 |
| 4 | Ethyl bromopyruvate | Tetrahydrofuran | DIEA | 66 | 8 | 92 |
Based on a comprehensive review of available scientific literature, there is no specific research focused on the theoretical and computational studies of the chemical compound This compound .
Extensive searches for scholarly articles and data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis (HOMO-LUMO), charge distribution, vibrational frequencies, and conformational analysis specifically for this compound have yielded no results.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content for the specified sections and subsections is contingent on the existence of published research, which appears to be absent for this particular compound.
To adhere to the principles of scientific accuracy and avoid the presentation of unsubstantiated information, the requested article cannot be produced.
Theoretical and Computational Studies of N,n Dibenzyl Phenyl Ethanethioamide
Computational Reaction Mechanism Studies
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into transient species and energetic pathways that are often difficult to probe experimentally.
To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate this first-order saddle point on the potential energy surface. Once the TS is located, its structure provides crucial information about the geometry of the transient species.
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur as the reaction progresses.
The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated with a high degree of accuracy using quantum chemical methods. mdpi.comrsc.org This calculated value is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.
For a hypothetical reaction involving N,N-Dibenzyl(phenyl)ethanethioamide, such as a cyclization or rearrangement, computational studies would involve:
Proposing plausible reaction mechanisms.
Locating the stationary points (reactants, intermediates, transition states, and products) for each proposed pathway.
Calculating the energies of these stationary points to determine the activation energies and reaction enthalpies.
Performing IRC calculations to confirm the connections between transition states and the corresponding reactants and products.
Table 2: Illustrative Calculated Activation Energies for Related Reactions
| Reaction | Activation Energy (kJ/mol) | Computational Method |
| Decomposition of N-phenyl diacetamide | 156.52 | B3PW91-D3BJ/6-311+G(3df,2p) |
| Michael addition of nitromethane (B149229) to coumarin | 21.7 | DFT |
| Cyclization in pyrrolidinedione synthesis | 11.9 | DFT |
This table shows examples of activation energies calculated for reactions of other organic molecules to illustrate the type of data obtained from these studies. mdpi.comrsc.org
Intermolecular Interactions and Crystal Engineering Simulations
The way molecules pack in a solid-state material is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. The d_norm surface highlights regions of close contact, with red spots indicating interactions that are shorter than the van der Waals radii, such as hydrogen bonds.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Compound | H···H | C···H/H···C | O···H/H···O | Other Significant Contacts |
| N-(2-methoxyphenyl)acetamide | 53.9% | 21.4% | 21.4% | N···H/H···N (1.7%) |
| (E)-N-(2-styrylphenyl)benzenesulfonamide | 40.1% | 37.1% | 19.7% | C···C (1.4%), N···H/H···N (1.3%) |
| 2-[4-(2-methylpropyl)phenyl]-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide | 67.9% | 13.7% | 7.3% | S···H (4.3%) |
This table presents data from Hirshfeld surface analyses of various organic compounds to illustrate the quantitative information that can be obtained. The specific contributions for this compound would depend on its actual crystal structure. nih.govnih.gov
Quantitative Analysis of Non-Covalent Interactions
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the quantitative analysis of non-covalent interactions within the molecular structure of this compound. While computational methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are extensively used to understand the supramolecular assembly and crystal packing of various organic compounds, no published research applying these techniques directly to this compound could be identified.
The study of non-covalent interactions is crucial for understanding the physical and chemical properties of molecular solids. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern the three-dimensional arrangement of molecules in a crystal lattice. A quantitative analysis of these interactions provides valuable insights into the stability, polymorphism, and solid-state behavior of a compound.
In analogous molecular systems, researchers have successfully employed computational tools to quantify the contributions of different intermolecular contacts. For instance, Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline materials. This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze the nature and extent of various non-covalent interactions.
The energy of specific non-covalent interactions can also be calculated using high-level quantum chemical methods. The QTAIM approach, for example, analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. The presence of a bond critical point between two atoms is indicative of an interaction, and the properties at this point, such as the electron density and its Laplacian, can be used to classify and quantify the strength of the interaction.
Despite the absence of specific studies on this compound, the established methodologies are readily applicable. Future research in this area would be highly beneficial for a complete understanding of the solid-state properties of this compound and could provide a basis for crystal engineering and the design of new materials with tailored properties.
Q & A
Q. What are the common synthetic routes for N,N-Dibenzyl(phenyl)ethanethioamide, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via multicomponent reactions (MCRs) involving isocyanides, thioamides, and aromatic aldehydes. For example, a modified Ugi-type reaction under inert conditions (e.g., dry THF or CH₂Cl₂) using catalytic Lewis acids like ZnCl₂ can yield derivatives with ~60–70% efficiency. Key parameters for optimization include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants (1:1:1 for isocyanide, aldehyde, and thioamide precursors). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thioamide (–C(S)NH–) moiety (δ ~9–11 ppm for NH in ¹H NMR; δ ~195–200 ppm for C=S in ¹³C NMR). Aromatic protons from dibenzyl groups appear as multiplet signals at δ 6.8–7.5 ppm, while methylene (–CH₂–) groups adjacent to nitrogen resonate at δ 3.5–4.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error). Discrepancies may indicate incomplete purification or isotopic impurities .
- IR Spectroscopy : Strong absorption bands at ~1580–1600 cm⁻¹ (C=S stretching) and ~3300 cm⁻¹ (N–H stretching) confirm thioamide functionality .
Q. How does solvent choice impact the solubility and stability of this compound during experimental workflows?
This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or alcohols. Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 5). For long-term storage, solutions in anhydrous DMSO (stored at –20°C under argon) are recommended. Solubility data for analogous thioamides suggest logP values ~3.5–4.0, correlating with hydrophobic interactions in biological assays .
Advanced Research Questions
Q. What computational strategies are employed to predict the bioactivity of this compound against neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with acetylcholinesterase (AChE) or σ1 receptors. The dibenzyl groups may occupy hydrophobic pockets in AChE’s catalytic site, while the thioamide moiety could form hydrogen bonds with key residues (e.g., Trp286). Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions. Discrepancies between computational and experimental IC₅₀ values (~10–100 µM range) often arise from solvation effects or protein flexibility .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Contradictions may stem from assay conditions (e.g., buffer pH, temperature) or compound purity. To resolve this:
- Validate purity via HPLC (≥95% purity required).
- Standardize assay protocols (e.g., Ellman’s method for AChE inhibition with DTNB as a chromogen).
- Perform dose-response curves in triplicate to calculate robust IC₅₀ values.
- Cross-reference with structural analogs (e.g., N-benzylpiperidine derivatives) to identify SAR trends .
Q. What advanced NMR techniques resolve signal overlap in complex derivatives of this compound?
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic and aliphatic signals. For example, HMBC correlations between the thioamide carbonyl (δ ~195 ppm in ¹³C NMR) and adjacent NH protons confirm connectivity.
- Variable Temperature NMR : Raising the temperature (e.g., 40°C) reduces rotational barriers, simplifying diastereotopic proton splitting in dibenzyl groups .
Methodological Notes
- Synthetic Reproducibility : Always confirm anhydrous conditions via molecular sieves or argon sparging to prevent hydrolysis of intermediates .
- Data Validation : Cross-check spectral data with PubChem or crystallographic databases (e.g., CCDC) for analogous structures .
- Ethical Compliance : Adhere to institutional guidelines for handling thioamides, which may exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
